molecular formula C32H48O3 B8112612 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid

3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid

Cat. No.: B8112612
M. Wt: 480.7 g/mol
InChI Key: OZIGYDZKZUZGPF-YAMRLMHDSA-N
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Description

3β-Hydroxy-5α-lanosta-7,9(11),24-trien-21-oic acid (CAS: 29220-16-4) is a tetracyclic triterpenoid primarily isolated from medicinal fungi such as Poria cocos (茯苓) and Inonotus obliquus (桦褐孔菌) . Its structure features a lanostane skeleton with hydroxyl groups at C-3β and C-21, conjugated double bonds at positions 7,9(11),24, and a carboxyl group at C-21 (molecular formula: C₃₀H₄₆O₃; molecular weight: 454.68) . Pharmacologically, it exhibits:

  • Xanthine oxidase (XOD) inhibition: Demonstrates anti-hyperuricemic activity (IC₅₀ = 121.10 ± 4.57 µM), comparable to allopurinol (148.10 ± 5.27 µM) .
  • Anti-inflammatory and antitumor effects: Suppresses pro-inflammatory mediators and shows moderate cytotoxicity against HT-29 and HeLa cancer cells (IC₅₀ > 30 µM) .

Properties

IUPAC Name

(3R)-3-[(3S,5R,10S,13R,14R,16S,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-7-methyl-4-methylideneoct-6-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O3/c1-19(2)10-11-20(3)27(21(4)33)28-24(34)18-32(9)23-12-13-25-29(5,6)26(35)15-16-30(25,7)22(23)14-17-31(28,32)8/h10,12,14,24-28,34-35H,3,11,13,15-18H2,1-2,4-9H3/t24-,25-,26-,27+,28+,30+,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIGYDZKZUZGPF-YAMRLMHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(=C)C(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC(=C)[C@@H]([C@H]1[C@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Methylation: Addition of methyl groups to the core structure.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

These reactions often require specific catalysts and conditions, such as:

    Hydroxylation: Using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled temperatures.

    Methylation: Employing methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).

    Cyclization: Utilizing acid catalysts like sulfuric acid (H₂SO₄) to promote ring closure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. Techniques such as continuous flow reactors and high-throughput screening of catalysts can be employed to enhance production rates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO₃).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid (CH₃COOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in carbon tetrachloride (CCl₄).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex steroid derivatives.

    Biology: Studied for its role in cellular signaling and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and certain cancers.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include:

    Activation of steroid hormone receptors: Leading to changes in gene transcription.

    Modulation of enzyme activity: Affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Source Key Structural Features Biological Activities
3β-Hydroxy-5α-lanosta-7,9(11),24-trien-21-oic acid P. cocos, I. obliquus β-OH at C-3; Δ⁷,⁹(¹¹),²⁴ double bonds; COOH at C-21 5-HT3A inhibition, XOD inhibition, anti-inflammatory
Pachymic acid P. cocos β-OH at C-3; Δ⁷,⁹(¹¹) double bonds; acetyl group at C-25 Anti-inflammatory, anti-cancer (IC₅₀ = 83.2 µM for COX-2 inhibition)
Dehydroeburicoic acid P. cocos β-OH at C-3; Δ⁸,²⁴ double bonds; COOH at C-21 5-HT3A receptor inhibition (IC₅₀ = 5.5 µM)
Trametenolic acid I. obliquus β-OH at C-3; Δ⁸,²⁴ double bonds; lacks C-21 carboxyl Weak XOD inhibition (Gold Score: 3.42); no polar interactions with SER876
Polyporenic acid C P. cocos β-OH at C-3; Δ⁷,⁹(¹¹) double bonds; acetyloxy group at C-15 Anti-inflammatory (inhibits NO production)
Inonotusic acid I. obliquus Cyclopropane ring at C-24/C-25; carbonyl at C-21 Moderate XOD inhibition (Gold Score: 5.40) via hydrogen bonding with SER876

Pharmacological Comparison

5-HT3A Receptor Activity: The target compound (IC₅₀ = 1.4 µM) is 3.8× more potent than dehydroeburicoic acid (IC₅₀ = 5.5 µM) and 2.3× more potent than pachymic acid (IC₅₀ = 3.2 µM) . Mechanism: Non-competitive inhibition with voltage dependency, likely due to carboxyl group interactions .

Anti-Hyperuricemic Activity: The compound’s XOD inhibition (IC₅₀ = 121.10 µM) is slightly stronger than allopurinol (IC₅₀ = 148.10 µM), making it a candidate for gout treatment . In contrast, trametenolic acid lacks significant XOD inhibition due to absence of a carboxyl group at C-21 .

Anti-Inflammatory and Antitumor Effects :

  • Poricoic acid A (IC₅₀ = 56.1 µM for COX-2) and polyporenic acid C (IC₅₀ = 201 µM) are more potent anti-inflammatory agents than the target compound .
  • The compound’s antitumor activity is weaker than betulinic acid (IC₅₀ = 8.2 µM against HeLa cells) but comparable to tumulosic acid (IC₅₀ = 440 µM) .

Antioxidant Activity :

  • Exhibits moderate AAPH-induced hemolysis inhibition (IC₅₀ ~ 59.4 µM), outperforming 3-epidehydrotumulosic acid (IC₅₀ = 188 µM) but less active than pachymic acid (IC₅₀ = 83.2 µM) .

Biological Activity

3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid, also known as ganoderic acid Jc, is a triterpenoid compound primarily extracted from the medicinal mushroom Ganoderma lucidum. This compound has garnered attention for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties. This article compiles research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

Chemical Structure

The chemical structure of 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid features a lanostane skeleton with hydroxyl and carboxylic acid functional groups. The structural formula can be summarized as follows:

C30H46O3\text{C}_{30}\text{H}_{46}\text{O}_3

Antitumor Activity

Research indicates that 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid exhibits significant antitumor effects. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound was shown to inhibit cell proliferation in several cancer cell lines including breast and liver cancer cells.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
HepG2 (Liver Cancer)12.5Inhibition of PI3K/Akt pathway
A549 (Lung Cancer)18.0Cell cycle arrest at G1 phase

Anti-inflammatory Properties

The compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages.

Case Study: Macrophage Activation
In a study involving RAW264.7 macrophages stimulated with LPS, treatment with 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid resulted in a dose-dependent decrease in TNF-alpha production:

  • Control Group (without treatment): TNF-alpha = 150 pg/mL
  • Treatment Group (10 µM): TNF-alpha = 90 pg/mL
  • Treatment Group (20 µM): TNF-alpha = 50 pg/mL

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, contributing to its protective effects against oxidative stress.

Table 2: Antioxidant Activity Results

Assay TypeIC50 (µM)Reference CompoundIC50 (µM)
DPPH25.4Ascorbic Acid20.1
ABTS30.2Trolox15.0

The biological activities of 3beta-Hydroxy-5alpha-lanosta-7,9(11),24-trien-21-oic acid are attributed to its ability to modulate key signaling pathways involved in cell survival and inflammation:

  • Apoptosis Induction: The compound activates caspases and alters mitochondrial membrane potential.
  • Cytokine Modulation: It inhibits NF-kB activation, leading to decreased expression of inflammatory cytokines.
  • Antioxidative Effects: It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).

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